molecular formula C16H18N4O3S B2507001 4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide CAS No. 941240-26-2

4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2507001
CAS No.: 941240-26-2
M. Wt: 346.41
InChI Key: ODYWLBWFJUGMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the cyano group and the pyrrolidine moiety. The final step often involves sulfonamide formation through the reaction of the intermediate with N,N-dimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions could potentially modify the cyano group to an amine or other functional groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, it may serve as a probe or ligand in studies involving protein interactions or enzyme activity.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific biological pathways.

Industry

In the industrial sector, this compound could be utilized in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action for 4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-cyano-5-(morpholin-4-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
  • 4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Uniqueness

Compared to similar compounds, 4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide may exhibit unique properties such as higher binding affinity to certain biological targets or improved stability under specific conditions. These differences can make it more suitable for particular applications in research and industry.

Properties

IUPAC Name

4-(4-cyano-5-pyrrolidin-1-yl-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-19(2)24(21,22)13-7-5-12(6-8-13)15-18-14(11-17)16(23-15)20-9-3-4-10-20/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYWLBWFJUGMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.